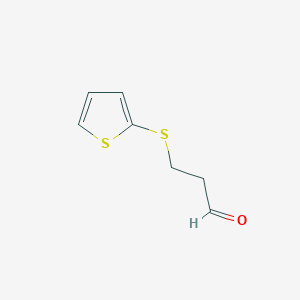
3-Thiophen-2-ylsulfanylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophen-2-ylsulfanylpropanal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-ylsulfanylpropanal typically involves the introduction of a thiophene ring into a propanal structure. One common method is the condensation reaction between thiophene-2-thiol and propanal under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, and the products are purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-Thiophen-2-ylsulfanylpropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophen-2-ylsulfanylpropanol.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Thiophen-2-ylsulfanylpropanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 3-Thiophen-2-ylsulfanylpropanal involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways such as the Keap1-Nrf2 pathway, which is involved in the cellular response to oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carbaldehyde: Similar structure but lacks the sulfanyl group.
Thiophene-2-thiol: Contains a thiol group instead of the aldehyde group.
Thiophene-2-sulfonic acid: Contains a sulfonic acid group instead of the aldehyde group
Uniqueness
3-Thiophen-2-ylsulfanylpropanal is unique due to the presence of both a thiophene ring and a sulfanyl group attached to a propanal structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C7H8OS2 |
|---|---|
Molekulargewicht |
172.3 g/mol |
IUPAC-Name |
3-thiophen-2-ylsulfanylpropanal |
InChI |
InChI=1S/C7H8OS2/c8-4-2-6-10-7-3-1-5-9-7/h1,3-5H,2,6H2 |
InChI-Schlüssel |
IDXMXNMCVNFAOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)SCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[[5-methyl-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13876628.png)
![4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B13876636.png)
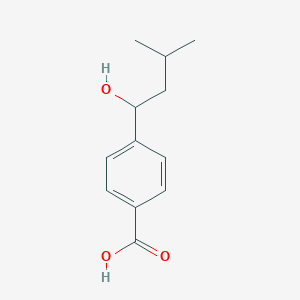
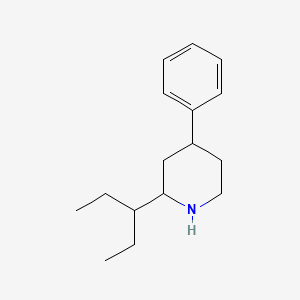
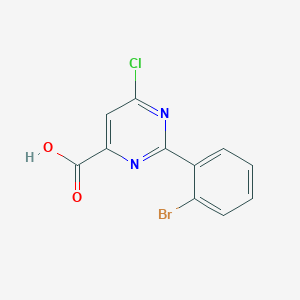
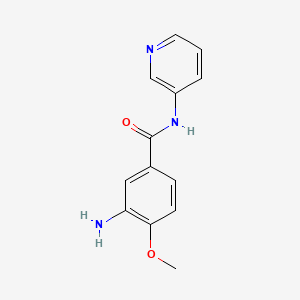
![Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13876664.png)


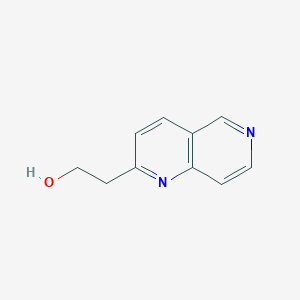
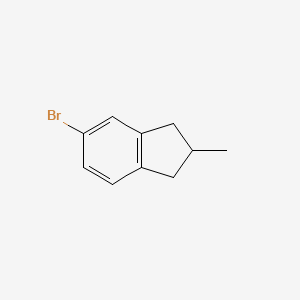
![[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13876691.png)
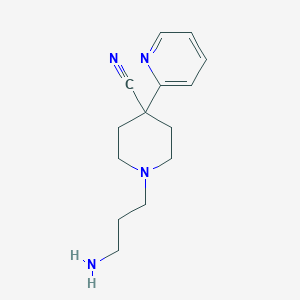
![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)
